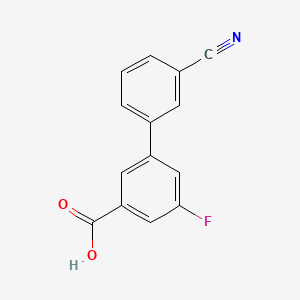
3-(3-Cyanophenyl)-5-fluorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyanophenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of C7H6BNO2 .
Synthesis Analysis
The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It uses a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Molecular Structure Analysis
The molecular structure of 3-Cyanophenylboronic acid consists of a cyanophenyl group attached to a boronic acid group .
Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Physical And Chemical Properties Analysis
3-Cyanophenylboronic acid has a molecular weight of 146.94 g/mol .
Applications De Recherche Scientifique
Suzuki–Miyaura Coupling
- Application Summary: The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It’s used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
- Results or Outcomes: An extensive optimisation regime of SM coupling conditions for the use of organotrifluoroborates has been undertaken. Conditions for the cross-coupling of a wide range of (hetero)aryl, alkenyl and alkynyl moieties have been developed, and give good yields in most cases .
Synthesis of Piperidine-Based MCH R1 Antagonists
- Application Summary: 3-Cyanophenylboronic acid can be used as an intermediate in the synthesis of piperidine-based MCH R1 antagonists .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific synthesis pathway being used. Typically, this would involve a series of organic reactions to incorporate the cyanophenyl group into the desired compound .
- Results or Outcomes: The resulting piperidine-based MCH R1 antagonists can be used in further research and drug development .
Preparation of Phenylimidazole-Based Ir(III) Complexes
- Application Summary: 3-Cyanophenylboronic acid can be used to prepare phenylimidazole-based Ir(III) complexes for phosphorescent blue OLED applications .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific synthesis pathway being used. Typically, this would involve a series of organic reactions to incorporate the cyanophenyl group into the desired compound .
- Results or Outcomes: The resulting phenylimidazole-based Ir(III) complexes can be used in the development of phosphorescent blue OLEDs .
Synthesis of 4-Aryl-1,8-naphthyridin-2(1H)-ones
- Application Summary: 3-Cyanophenylboronic acid can be used as a substrate in the Suzuki coupling reactions to prepare 4-aryl-1,8-naphthyridin-2(1H)-ones .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific synthesis pathway being used. Typically, this would involve a series of organic reactions to incorporate the cyanophenyl group into the desired compound .
- Results or Outcomes: The resulting 4-aryl-1,8-naphthyridin-2(1H)-ones can be used in further research and drug development .
Synthesis of Biaryl-based Phenylalanine Amino Acid Analogs
- Application Summary: 3-Cyanophenylboronic acid can be used as an intermediate in the synthesis of biaryl-based phenylalanine amino acid analogs, which are used as kainate receptors ligands .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific synthesis pathway being used. Typically, this would involve a series of organic reactions to incorporate the cyanophenyl group into the desired compound .
- Results or Outcomes: The resulting biaryl-based phenylalanine amino acid analogs can be used in further research and drug development .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(3-cyanophenyl)-5-fluorobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO2/c15-13-6-11(5-12(7-13)14(17)18)10-3-1-2-9(4-10)8-16/h1-7H,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWQABILRUAOGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)F)C(=O)O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20688788 |
Source


|
| Record name | 3'-Cyano-5-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Cyanophenyl)-5-fluorobenzoic acid | |
CAS RN |
1261901-94-3 |
Source


|
| Record name | 3'-Cyano-5-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Nitro-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B595248.png)
![2'-Methoxy-N-methyl-[4,4'-bipyridin]-2-amine](/img/structure/B595250.png)
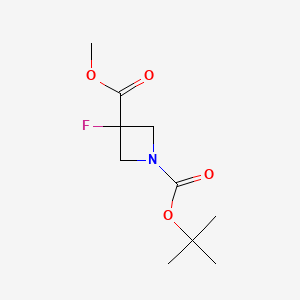
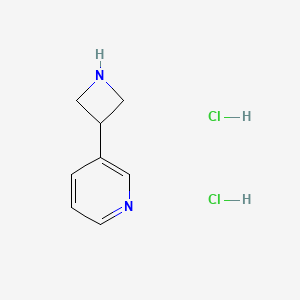
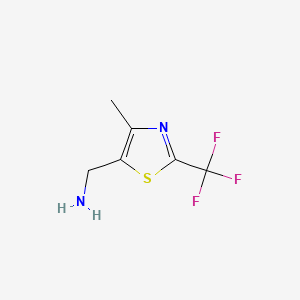
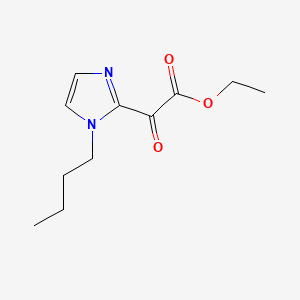
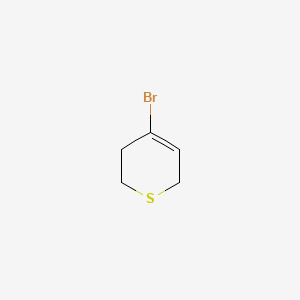

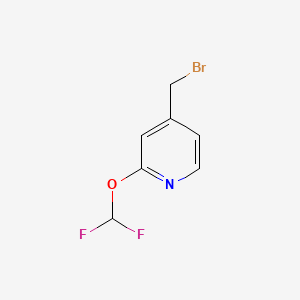
![1-{[(Cyclohexyloxy)carbonyl]oxy}ethyl 2-methyl-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate](/img/structure/B595263.png)
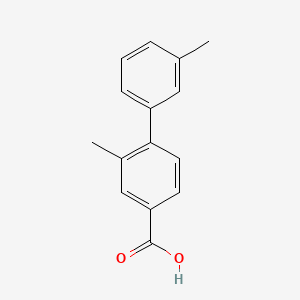
![5-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B595265.png)
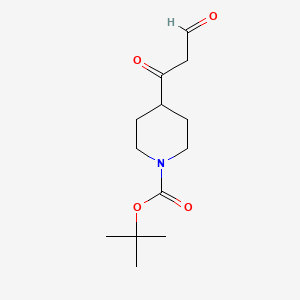
![7-(3-Bromo-4-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B595268.png)